2-{[4-ISOPROPYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE
Overview
Description
2-{[4-ISOPROPYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure comprising a triazole ring, a thiazole ring, and a furan ring, which are known for their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ISOPROPYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole and thiazole intermediates. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of an aldehyde, an amine, and a nitrile in the presence of an acid catalyst to form the triazole ring.
Cyclization Reactions: The formation of the thiazole ring can be achieved through cyclization reactions involving thiourea and α-haloketones.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ISOPROPYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the triazole or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
2-{[4-ISOPROPYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.
Materials Science: The compound’s heterocyclic rings contribute to its stability and electronic properties, making it useful in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 2-{[4-ISOPROPYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Triazole Derivatives: Compounds such as fluconazole and itraconazole contain the triazole ring and are known for their antifungal properties.
Furan Derivatives: Compounds like furfuryl alcohol and furanocoumarins are notable for their diverse biological activities.
Uniqueness
What sets 2-{[4-ISOPROPYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE apart is its combination of three different heterocyclic rings, each contributing to its unique chemical and biological properties. This structural complexity enhances its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
2-[[5-(2-methylfuran-3-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S2/c1-13(2)26-19(16-9-10-28-14(16)3)24-25-21(26)30-12-18(27)23-20-22-17(11-29-20)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3,(H,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUARUUNJINFRSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(N2C(C)C)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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